

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole*

Cat. No.: *B1299575*

[Get Quote](#)

In-Depth Technical Guide: 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

For Researchers, Scientists, and Drug Development Professionals

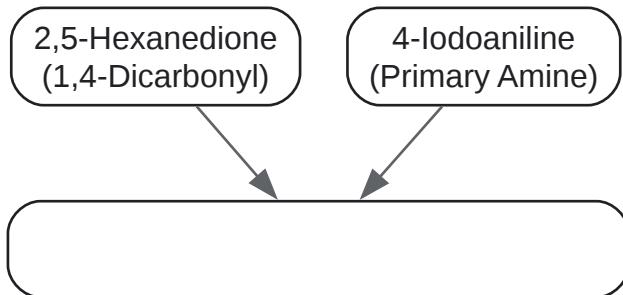
This technical guide provides a comprehensive overview of the chemical and physical properties of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**, including its molecular formula and weight. Furthermore, it details a standard experimental protocol for its synthesis via the Paal-Knorr reaction, a cornerstone in pyrrole chemistry.

Core Compound Data

1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole is a substituted pyrrole derivative. The core structure consists of a central five-membered aromatic pyrrole ring, substituted at the nitrogen atom with a 4-iodophenyl group and at the 2 and 5 positions with methyl groups. This compound serves as a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

A summary of the key quantitative data for **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** is presented in the table below.


Property	Value	Source
Molecular Formula	C ₁₂ H ₁₂ IN	[1]
Molecular Weight	297.13 g/mol	
CAS Number	288608-09-3	[1] [2]

Synthesis of 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole

The synthesis of N-substituted pyrroles is most commonly achieved through the Paal-Knorr synthesis.[\[3\]](#)[\[4\]](#)[\[5\]](#) This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.[\[3\]](#)[\[4\]](#)[\[5\]](#) For the synthesis of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**, the reactants are 2,5-hexanedione and 4-iodoaniline.

Logical Relationship of Synthesis

The following diagram illustrates the logical relationship between the reactants and the product in the Paal-Knorr synthesis of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**.

[Click to download full resolution via product page](#)

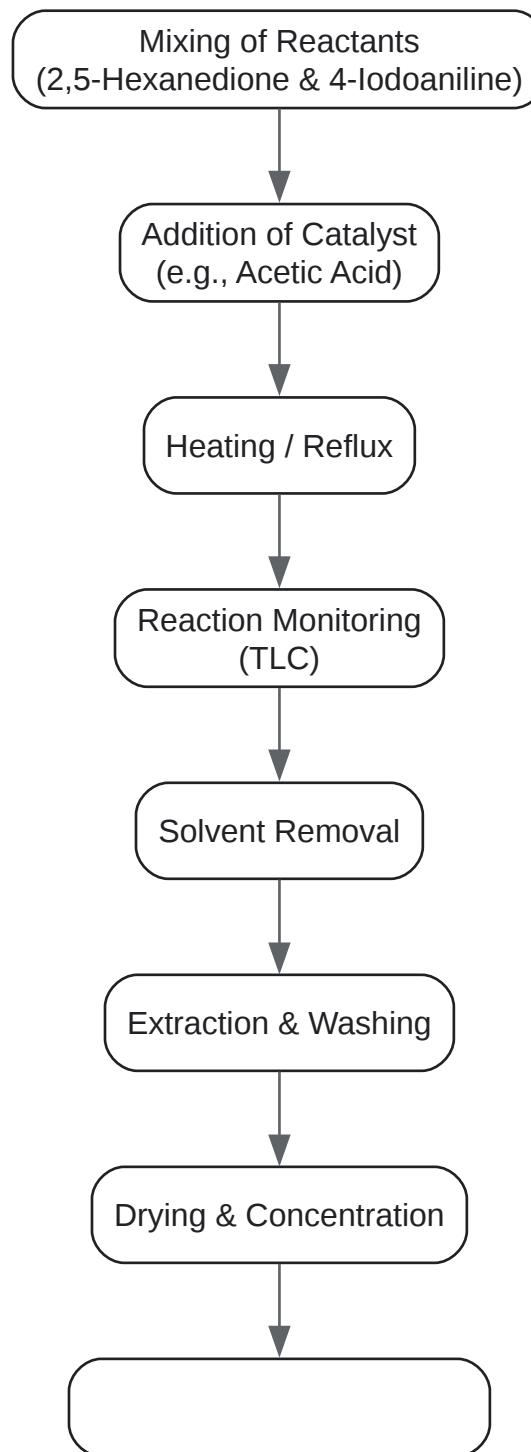
Caption: Paal-Knorr Synthesis Reactants and Product.

Experimental Protocol: Paal-Knorr Synthesis

This protocol outlines the synthesis of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole** from 2,5-hexanedione and 4-iodoaniline.

Materials:

- 2,5-Hexanedione
- 4-Iodoaniline
- Glacial Acetic Acid (or another suitable acid catalyst)
- Ethanol (or another suitable solvent)
- Ethyl acetate
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography


Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-iodoaniline (1.0 equivalent) in a suitable solvent such as ethanol.
- Addition of Reactants: To the stirred solution, add 2,5-hexanedione (1.0 to 1.1 equivalents).
- Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid. The reaction can often proceed under neutral or weakly acidic conditions.^[4]
- Reaction: Heat the reaction mixture to reflux. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
- Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.
- Extraction: Dissolve the residue in ethyl acetate and wash with water and then with brine.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a hexane/ethyl acetate gradient), to yield pure **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the Paal-Knorr synthesis of **1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole**.

[Click to download full resolution via product page](#)

Caption: Experimental Workflow for Paal-Knorr Synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole - C₁₂H₁₂IN | CSSB00000178926 [chem-space.com]
- 2. rndmate.com [rndmate.com]
- 3. Paal-Knorr synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- To cite this document: BenchChem. [1-(4-iodophenyl)-2,5-dimethyl-1H-pyrrole molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299575#1-4-iodophenyl-2-5-dimethyl-1h-pyrrole-molecular-weight-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com